Cas no 155158-99-9 (2-Amino-8-octadecene-1,3,4-triol; (2S,3S,4R,8Z)-form, N-(2R-Hydroxy-15Z-tetracosenoyl), 1-O-β-D-glucopyranoside)

2-Amino-8-octadecene-1,3,4-triol; (2S,3S,4R,8Z)-form, N-(2R-Hydroxy-15Z-tetracosenoyl), 1-O-β-D-glucopyranoside structure
155158-99-9 structure
Product Name:2-Amino-8-octadecene-1,3,4-triol; (2S,3S,4R,8Z)-form, N-(2R-Hydroxy-15Z-tetracosenoyl), 1-O-β-D-glucopyranoside
CAS No:155158-99-9
MF:C48H91NO10
MW:842.23685669899
CID:6646046
PubChem ID:73947189
Update Time:2024-03-02

2-Amino-8-octadecene-1,3,4-triol; (2S,3S,4R,8Z)-form, N-(2R-Hydroxy-15Z-tetracosenoyl), 1-O-β-D-glucopyranoside Chemical and Physical Properties

Names and Identifiers

    • UNII-M2C2D2P2V3
    • 15-TETRACOSENAMIDE, N-((1S,2S,3R,7Z)-1-((.BETA.-D-GLUCOPYRANOSYLOXY)METHYL)-2,3-DIHYDROXY-7-HEPTADECEN-1-YL)-2-HYDROXY-, (2R,15Z)-
    • GLUCOSYL CERAMIDE, 1-O-.BETA.-GLUCOPYRANOSYL-(2S,3S,4R,8Z)-2-N-((2'R,15'Z)-2-HYDROXY-15-TETRACOSENOYL)-4-HYDROXY-8-SPHINGENINE
    • 1-O-.BETA.-GLUCOPYRANOSYL-(2S,3S,4R,8Z)-2-N-((2'R,15'Z)-2-HYDROXY-15-TETRACOSENOYL)-4-HYDROXY-8-SPHINGENINE
    • 155158-99-9
    • Glucosyl ceramide, 1-o-beta-glucopyranosyl-(2S,3S,4R,8Z)-2-N-((2'R,15'Z)-2-hydroxy-15-tetracosenoyl)-4-hydroxy-8-sphingenine
    • M2C2D2P2V3
    • 15-TETRACOSENAMIDE, N-((1S,2S,3R,7Z)-1-((.BETA.-D-GLUCOPYRANOSYLOXY)METHYL)-2,3-DIHYDROXY-7-HEPTADECEN-1-YL)-2-HYDROXY-, (2R,15Z)-(+)-
    • 15-Tetracosenamide, N-((1S,2S,3R,7Z)-1-((beta-D-glucopyranosyloxy)methyl)-2,3-dihydroxy-7-heptadecen-1-yl)-2-hydroxy-, (2R,15Z)-
    • 1-o-beta-Glucopyranosyl-(2S,3S,4R,8Z)-2-N-((2'R,15'Z)-2-hydroxy-15-tetracosenoyl)-4-hydroxy-8-sphingenine
    • 15-Tetracosenamide, N-((1S,2S,3R,7Z)-1-((beta-D-glucopyranosyloxy)methyl)-2,3-dihydroxy-7-heptadecen-1-yl)-2-hydroxy-, (2R,15Z)-(+)-
    • 2-Amino-8-octadecene-1,3,4-triol; (2S,3S,4R,8Z)-form, N-(2R-Hydroxy-15Z-tetracosenoyl), 1-O-β-D-glucopyranoside
    • Inchi: 1S/C48H91NO10/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-41(52)47(57)49-39(38-58-48-46(56)45(55)44(54)42(37-50)59-48)43(53)40(51)35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,27,29,39-46,48,50-56H,3-16,19-26,28,30-38H2,1-2H3,(H,49,57)/b18-17-,29-27-/t39-,40+,41+,42+,43-,44+,45-,46+,48+/m0/s1
    • InChI Key: CQYHNLFWOGWAJL-FAMNRHFTSA-N
    • SMILES: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)OC[C@@H]([C@@H]([C@@H](CCC/C=C\CCCCCCCCC)O)O)NC([C@@H](CCCCCCCCCCCC/C=C\CCCCCCCC)O)=O

Computed Properties

  • Exact Mass: 841.66429810g/mol
  • Monoisotopic Mass: 841.66429810g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 8
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 59
  • Rotatable Bond Count: 40
  • Complexity: 1010
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 12.4
  • Topological Polar Surface Area: 189Ų
Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk